8-Bromo-7H-purine can be synthesized through various chemical methods, and it is classified under heterocyclic compounds, specifically those containing purine ring systems. In terms of chemical classification, it falls under the category of organic chemistry, particularly within the subcategory of heterocyclic compounds with nitrogen atoms in the ring structure .
The synthesis of 8-Bromo-7H-purine typically involves bromination reactions. Common methods include:
The molecular structure of 8-Bromo-7H-purine consists of a fused bicyclic ring system with nitrogen atoms at positions 1, 3, 7, and 9. The presence of the bromine atom at position 8 significantly influences its reactivity and biological interactions.
8-Bromo-7H-purine participates in several chemical reactions:
The mechanism of action for 8-Bromo-7H-purine primarily involves its interaction with purinergic receptors and enzymes involved in purine metabolism. The introduction of the bromine atom enhances its binding affinity to these targets, influencing cellular signaling pathways related to energy transfer and nucleic acid synthesis .
Research indicates that this compound can modulate enzyme activity through competitive inhibition or allosteric effects due to its structural modifications compared to unmodified purines.
The physical properties of 8-Bromo-7H-purine include:
Chemical properties involve its reactivity due to the presence of both nitrogen atoms in the heterocyclic structure and the bromine substituent, which can participate in electrophilic substitution reactions.
8-Bromo-7H-purine has several significant applications in scientific research:
Regioselective bromination at the C8 position of purine scaffolds remains a critical transformation for accessing 8-bromo-7H-purine (CAS 27610-62-4). This position exhibits enhanced electrophilic character due to the electron-deficient nature of the purine ring system, facilitating direct electrophilic aromatic substitution. Two predominant methodologies have been optimized for this transformation:
Table 1: Comparison of Regioselective Bromination Methods for 8-Bromo-7H-purine Synthesis
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages/Disadvantages |
---|---|---|---|---|---|
Br₂ | CHCl₃ | 60-65 (Reflux) | 4-6 | 50-65 | Simple reagents; Poor regiocontrol, hazardous |
Br₂ | AcOH | 110-120 (Reflux) | 2-3 | 55-68 | Faster; Corrosive, requires acid handling |
NBS | DMF | 60-80 | 3-5 | 70-85 | Best Regioselectivity, safer handling, easier workup |
NBS | Dioxane | 80-90 | 4-6 | 65-75 | Good alternative if DMF incompatible |
The choice between Br₂ and NBS often depends on scale and available purification infrastructure, with NBS generally preferred for its improved selectivity and safety profile. Careful control of stoichiometry (1.0-1.2 equivalents) is crucial to minimize the formation of 8,9-dibromopurine impurities [2] [7].
The Vorbrüggen glycosylation reaction provides a powerful one-pot methodology for directly converting 8-bromo-7H-purine into its ribonucleoside derivatives, crucial intermediates in medicinal chemistry. This method avoids isolating the often unstable or insoluble intermediate purine base. A significant optimization involves using tin(IV) chloride (SnCl₄) as the Lewis acid catalyst instead of the traditional trimethylsilyl trifluoromethanesulfonate (TMSOTf) [4].
Table 2: Vorbrüggen Glycosylation of 8-Bromo-7H-Purine: SnCl₄ vs. TMSOTf
Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield N-9 Isomer (%) | Residual Metal (ppm) | Key Process Advantages |
---|---|---|---|---|---|---|
SnCl₄ | CH₃CN | 40-50 | 2-3 | ~70 | 10-15 (Sn) | No emulsions, No TfOH contamination, Low metal |
TMSOTf | CH₃CN | 40-50 | 1-2 | ~75 | N/A (TfOH possible) | Faster reaction; Emulsions, TfOH contamination |
This optimized SnCl₄-mediated Vorbrüggen protocol provides a robust, scalable route to 8-bromopurine nucleosides as key intermediates for further functionalization in drug discovery [4].
Solid-phase synthesis (SPS) offers significant advantages for generating libraries of 8-bromo-7H-purine analogues, enabling rapid diversification and simplified purification. The C8 bromine atom serves as a versatile handle for subsequent on-resin cross-coupling reactions after initial immobilization. A common strategy involves:
SPS allows for high-throughput synthesis of analogues modified at N9, C2, C6, and C8 positions, facilitating structure-activity relationship (SAR) studies for drug discovery. Automation and combinatorial approaches are readily applicable [2].
The ambident nucleophilic character of 8-bromo-7H-purine, primarily at N9 and N7, allows for targeted alkylation and acylation, crucial for modulating biological activity and physicochemical properties.
Table 3: Regioselectivity in Alkylation of 8-Bromo-7H-Purine (Examples)
Alkylating Agent | Base | Solvent | Temp (°C) | Major Product (Yield %) | Minor Product (Yield %) | N9:N7 Ratio (Approx.) |
---|---|---|---|---|---|---|
Ethyl Bromide | K₂CO₃ | DMF | 40 | 8-Bromo-9-ethyladenine (70%) | 8-Bromo-7-ethyladenine (15%) | 4.5 : 1 |
Methyl Iodide | NaH | DMF | 0°C → RT | 8-Bromo-9-methyladenine (85%) | 8-Bromo-7-methyladenine (5%) | 17 : 1 |
Benzyl Bromide | K₂CO₃ | DMF | RT | 8-Bromo-9-benzyladenine (65%) | 8-Bromo-7-benzyladenine (20%) | 3.25 : 1 |
Isopropyl Bromide | Cs₂CO₃ | DMF | 60 | 8-Bromo-9-isopropyladenine (55%) | Trace N7 isomer | >20 : 1 |
Careful optimization of base, solvent, temperature, and stoichiometry is essential to maximize the yield of the desired N-regioisomer for biological evaluation [7] .
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7